(2Z)-6-hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one
Description
(2Z)-6-Hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one is a benzofuranone derivative characterized by a pyridin-3-ylmethylene substituent at the C2 position and a hydroxyl group at C4. Its molecular formula is C₁₄H₉NO₃, with a molecular weight of 239.23 g/mol (CAS: 620545-84-8; MDL: MFCD03854192) . The (2Z)-stereochemistry is critical for its electronic configuration and intermolecular interactions, particularly in biological systems. This compound is of interest due to its structural similarity to aurones and flavones, which are known for diverse pharmacological activities, including kinase inhibition .
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-10-3-4-11-12(7-10)18-13(14(11)17)6-9-2-1-5-15-8-9/h1-8,16H/b13-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMFMRLAYLUJAZ-MLPAPPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one can be achieved through several synthetic routes. One common method involves the condensation of 6-hydroxy-1-benzofuran-3-one with pyridin-3-carbaldehyde under basic conditions. The reaction typically proceeds via a Knoevenagel condensation mechanism, where the aldehyde reacts with the active methylene group of the benzofuranone in the presence of a base such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridin-3-ylmethylidene moiety can be reduced to form the corresponding pyridin-3-ylmethyl derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the pyridine ring under mild conditions.
Major Products Formed
Oxidation: Formation of 6-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one.
Reduction: Formation of 6-hydroxy-2-(pyridin-3-ylmethyl)-1-benzofuran-3-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-6-hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-6-hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Moiety
Pyridine Ring Positional Isomers
- (2Z)-6-Hydroxy-2-(pyridin-2-ylmethylene)-1-benzofuran-3-one (CAS: 691398-44-4): Molecular weight: 239.23 g/mol (identical to the pyridin-3-yl derivative).
Methyl-Substituted Pyridine Derivatives
Quinoline and Heterocyclic Analogues
- (2Z)-6-Hydroxy-2-(quinolin-2-ylmethylene)-1-benzofuran-3-one (Compound 4b, CAS: Not reported): Molecular weight: 290.0 g/mol. The quinoline moiety extends conjugation, improving UV absorption properties. However, its bulkiness may reduce solubility (mp: 249–251°C) compared to pyridine derivatives . Yield: 72%, indicating moderate synthetic efficiency .
- (2Z)-6-Hydroxy-2-(4-pyrrolidin-1-ylbenzylidene)-1-benzofuran-3-one (Compound 4e): Molecular weight: 308.1 g/mol. Notably, this compound achieved an 83% yield, suggesting robust synthetic accessibility .
Substitutions with Polar Functional Groups
- (2Z)-6-Hydroxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one (CAS: Not reported): Molecular weight: 270.27 g/mol (estimated).
Hispidol (CAS: 5786-54-9):
Complex Derivatives with Pharmacological Relevance
- (2Z)-6-Methoxy-7-(piperazin-1-ylmethyl)-2-(1H-pyrrolo[3,2-b]pyridin-3-ylmethylidene)-1-benzofuran-3-one (PDB: 8GU):
- Molecular formula: C₂₂H₂₂N₄O₃ ; molecular weight: 390.44 g/mol .
- The piperazine and pyrrolopyridine groups enhance binding to kinase targets (e.g., Pim-1 kinase), as demonstrated in crystallographic studies (PDB: 5VUA) .
- Compared to the pyridin-3-yl derivative, this compound’s increased complexity improves target affinity but complicates synthesis.
Halogenated and Brominated Analogues
- (2Z)-2-[(6-Bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3-one (CAS: 637753-75-4): Molecular weight: 377.17 g/mol.
Data Tables
Table 1: Structural and Physical Properties
| Compound Name (CAS) | Substituent | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|---|
| (2Z)-6-Hydroxy-2-(pyridin-3-ylmethylene)-... (620545-84-8) | Pyridin-3-ylmethylene | C₁₄H₉NO₃ | 239.23 | Not reported | Not reported |
| (2Z)-6-Hydroxy-2-(quinolin-2-ylmethylene)-... (4b) | Quinolin-2-ylmethylene | C₁₈H₁₁NO₃ | 290.0 | 249–251 | 72 |
| (2Z)-6-Hydroxy-2-(4-pyrrolidin-1-ylbenzylidene)-... (4e) | 4-Pyrrolidin-1-ylbenzylidene | C₁₉H₁₇NO₃ | 308.1 | >220 | 83 |
| Hispidol (5786-54-9) | 4-Hydroxyphenyl | C₁₄H₁₀O₄ | 240.20 | Not reported | Not reported |
Biological Activity
(2Z)-6-hydroxy-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one is a heterocyclic compound characterized by a benzofuran core, featuring a hydroxyl group at the 6-position and a pyridin-3-ylmethylidene substituent at the 2-position. This compound has attracted significant attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C14H9NO3
- Molecular Weight : 239.23 g/mol
- CAS Number : 2365250-75-3
Synthesis
The synthesis of this compound typically involves the Knoevenagel condensation of 6-hydroxy-1-benzofuran-3-one with pyridin-3-carbaldehyde under basic conditions. This reaction can be optimized using continuous flow reactors for improved yield and purity.
Anti-inflammatory Activity
Research indicates that derivatives of benzofuran compounds, including this compound, exhibit significant anti-inflammatory effects. Specifically, studies have shown that related compounds can reduce levels of pro-inflammatory cytokines such as TNF, IL-1, and IL-8 by substantial percentages .
| Compound | Cytokine Reduction (%) |
|---|---|
| Compound I | TNF: 93.8% |
| Compound I | IL-1: 98% |
| Compound I | IL-8: 71% |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, indicating potential applications in treating infections. The mechanism may involve the inhibition of bacterial enzyme activity or disruption of cell membrane integrity.
Anticancer Properties
In cancer research, this compound has shown promise as an anticancer agent. It may exert cytotoxic effects on tumor cells through multiple pathways, including apoptosis induction and cell cycle arrest. Specific studies have reported IC50 values indicating its potency against different cancer cell lines .
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may act as an enzyme inhibitor by binding to active sites or modulating receptor activities through interactions with receptor binding domains. For instance, it has been noted to inhibit cyclooxygenase enzymes involved in inflammatory processes .
Case Studies
Case Study 1: Anti-inflammatory Effects
A study involving a benzofuran derivative demonstrated significant inhibition of nitric oxide production in macrophage cells, suggesting that this compound could be effective in managing chronic inflammatory conditions .
Case Study 2: Anticancer Activity
In vitro testing on various cancer cell lines revealed that the compound induced apoptosis and inhibited proliferation in MCF7 cells, with mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
